1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol. It is known for its utility in research and development, particularly in the field of organic chemistry. The compound features a cyclopentane ring substituted with a 3-fluoro-4-methoxyphenyl group and a carbonitrile group.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and cyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Research into potential therapeutic applications includes the investigation of its effects on various biological targets, such as enzymes or receptors involved in disease processes.
Industry: The compound is utilized in the development of new materials, including polymers and specialty chemicals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclopentanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile and 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile share structural similarities but differ in the size of the cycloalkane ring.
Uniqueness: The presence of the cyclopentane ring in this compound provides distinct steric and electronic properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C13H14FNO |
---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FNO/c1-16-12-5-4-10(8-11(12)14)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
GMYWKCGDSRRWGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.